molecular formula C13H25NO2 B7583645 N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide

N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide

Cat. No.: B7583645
M. Wt: 227.34 g/mol
InChI Key: MOGVSUMPPDKTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of cycloalkylamides. It has been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anti-convulsant effects. The compound has also been studied for its potential use in the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to act by modulating the activity of ion channels in the brain, particularly the voltage-gated sodium channels. The compound has also been found to interact with the GABAergic system, which is involved in the regulation of anxiety and other neurological functions.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in the perception of pain. The compound has also been found to increase the activity of the GABAergic system, which is involved in the regulation of anxiety and other neurological functions.

Advantages and Limitations for Lab Experiments

N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. The compound has also been found to exhibit potent and selective effects in animal models. However, there are also some limitations associated with the use of this compound. For example, it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide. One potential direction is to further investigate the mechanism of action of the compound, particularly its interactions with the GABAergic system. Another potential direction is to explore the use of the compound in the treatment of other neurological disorders, such as depression and bipolar disorder. Additionally, further research could be conducted to optimize the synthesis and formulation of the compound for use in experimental settings.

Synthesis Methods

The synthesis of N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoyl chloride with 2-methoxycycloheptylamine in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields the desired product in good yield.

Scientific Research Applications

N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide has been extensively studied for its potential use in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and anxiety. The compound has been found to exhibit potent anti-convulsant and analgesic effects in animal models. It has also been studied for its potential use in the treatment of anxiety disorders, where it has been found to exhibit anxiolytic effects.

Properties

IUPAC Name

N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-13(2,3)12(15)14-10-8-6-5-7-9-11(10)16-4/h10-11H,5-9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGVSUMPPDKTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCCCCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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